molecular formula C13H10O B047691 3-Hydroxyfluorene CAS No. 6344-67-8

3-Hydroxyfluorene

Cat. No.: B047691
CAS No.: 6344-67-8
M. Wt: 182.22 g/mol
InChI Key: PVUBSZGNXLNTLX-UHFFFAOYSA-N
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Description

3-Hydroxyfluorene, also known as 9H-fluoren-3-ol, is a member of the fluorene family of compounds. It is characterized by a hydroxyl group attached to the third carbon of the fluorene structure, which consists of two benzene rings connected through a cyclopentane ring. This compound is of significant interest due to its presence in various biological and environmental contexts, including its role as a metabolite of polycyclic aromatic hydrocarbons (PAHs) in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyfluorene can be synthesized through several methods. One efficient method involves the TsOH-mediated tandem alkylation and rearrangement of propargylic alcohols with 1,3-diketones. This reaction is carried out under mild conditions and offers a straightforward one-step synthetic route to hydroxylfluorene derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of propargylic alcohols and 1,3-diketones under Brønsted acid-catalyzed conditions. This method is favored for its efficiency and the moderate to good yields it produces .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyfluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone.

    Reduction: Reduction reactions can convert it back to fluorene.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Fluorenone.

    Reduction: Fluorene.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

3-Hydroxyfluorene has several applications in scientific research:

Comparison with Similar Compounds

    Fluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Fluorenone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    9-Hydroxyfluorene: Similar structure but with the hydroxyl group on the ninth carbon.

Uniqueness: 3-Hydroxyfluorene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its role as a biomarker for polycyclic aromatic hydrocarbon exposure highlight its importance in both research and industrial applications .

Properties

IUPAC Name

9H-fluoren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUBSZGNXLNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047540
Record name 3-Hydroxyfluorene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-67-8
Record name Fluoren-3-ol
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Record name Fluoren-3-ol
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Record name 3-Hydroxyfluorene
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Record name 3-Hydroxyfluorene
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Record name FLUOREN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of human exposure to 3-hydroxyfluorene?

A1: this compound is a metabolite of fluorene, primarily generated through the body's metabolism of this polycyclic aromatic hydrocarbon (PAH). Major exposure sources include:

  • Tobacco Smoke: Both active and passive smoking contribute significantly to this compound levels. [, , ]
  • Diet: Consumption of grilled or broiled foods can introduce PAHs, leading to this compound formation. []
  • Occupational Exposure: Workers in certain industries, such as chimney sweeps and creosote-exposed workers, face elevated exposure risks. []

Q2: How does involuntary tobacco smoke exposure affect this compound levels?

A: Studies show a clear link between involuntary tobacco smoke and increased urinary concentrations of this compound. [] This highlights the importance of minimizing secondhand smoke exposure.

Q3: Can switching from traditional cigarettes to electronic cigarettes impact this compound levels?

A: Research indicates that while switching to e-cigarettes doesn't eliminate this compound exposure, it can lead to substantial reductions compared to traditional cigarette smoking. []

Q4: Have any associations been found between this compound and specific health conditions?

A4: Several studies using NHANES data have explored potential links between this compound and various health conditions:

  • Periodontitis: Positive associations have been observed between this compound levels and periodontitis risk. [, ]
  • Lung Cancer: In chimney sweeps, increased fluorene exposure (measured via this compound levels) correlated with lower DNA methylation of genes linked to lung cancer risk (F2RL3 and AHRR). []
  • Osteoarthritis: Higher levels of this compound have been associated with greater odds of osteoarthritis. []
  • Thyroid Function: In females, elevated this compound was linked to increased levels of total triiodothyronine (TT3). []
  • Urinary Incontinence: Positive associations have been found between this compound and the prevalence of stress urinary incontinence (SUI). []

Q5: Does pregnancy affect the levels of this compound?

A: Interestingly, pregnant women exhibited significantly lower levels of this compound compared to non-pregnant women. [] This suggests potential alterations in PAH metabolism during pregnancy.

Q6: How is this compound typically measured in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying this compound in urine. [, ]

Q7: Can this compound serve as a reliable biomarker for fluorene exposure?

A: While 1-hydroxypyrene is often used as a biomarker for PAH exposure, studies suggest that this compound, along with other hydroxyfluorenes, might offer better selectivity for assessing tobacco smoke exposure specifically. []

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